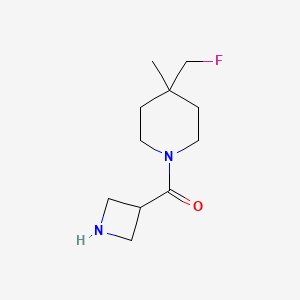
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone, also known as FMPM or FMPM-3, is an organic compound belonging to the class of azetidines. It is a chiral compound and is used in various scientific research applications. It has been shown to have a wide range of biological and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Addition
Azetidin-3-yl derivatives have been evaluated for their use in catalytic asymmetric addition reactions. Specifically, the compound enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrated enantioselectivity up to 99.0% in catalytic asymmetric addition of organozinc reagents to aldehydes (Wang et al., 2008).
Antibacterial Applications
Azetidin-3-yl derivatives have shown potent antibacterial activities. For instance, a study on 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid revealed its significant potency against Gram-positive and Gram-negative bacteria, including strains resistant to common antibiotics (Kuramoto et al., 2003).
Synthesis of Functionalized Compounds
Azetidin-3-yl derivatives are used as intermediates in the synthesis of highly functionalized compounds. The study of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones revealed their potential in producing ring-opened products such as methyl 2-alkoxy-4-(alkylamino)pentenoate (Dejaegher & de Kimpe, 2004).
Antileishmanial Agents
N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, derivatives of azetidin-3-yl, have been synthesized and evaluated for their antileishmanial activity, showing promising results (Singh et al., 2012).
Antimicrobial and Antifungal Activities
Azetidin-3-yl derivatives have been synthesized for their pharmacological evaluation, including their antibacterial and antifungal activities. Studies have shown these derivatives to be effective against various bacterial and fungal strains (Mistry & Desai, 2006).
Antitubercular Agents
Azetidin-3-yl derivatives have been explored for their potential as antitubercular agents. Novel azetidinone derivatives comprising 1,2,4-triazole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Thomas, George, & Harindran., 2014).
Crystallographic and Conformational Analyses
The molecular structures of azetidin-3-yl derivatives, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, have been analyzed using X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Propiedades
IUPAC Name |
azetidin-3-yl-[4-(fluoromethyl)-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c1-11(8-12)2-4-14(5-3-11)10(15)9-6-13-7-9/h9,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWSUPJMFGOHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CNC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




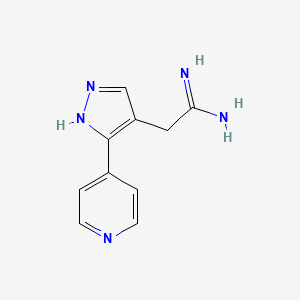
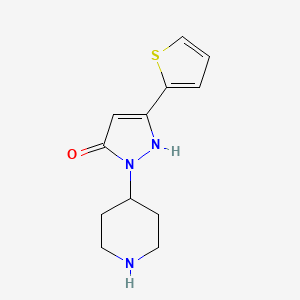
![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)

![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)
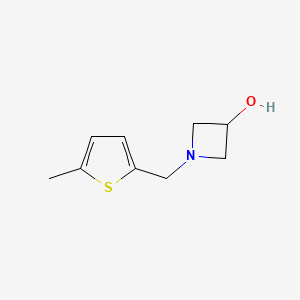
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)
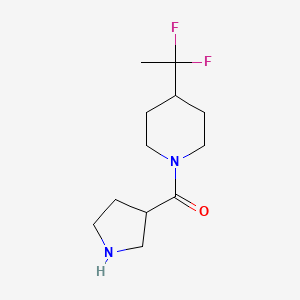
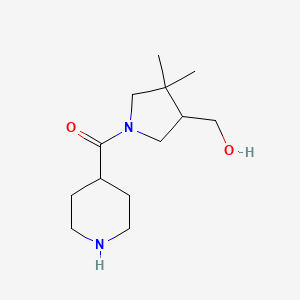
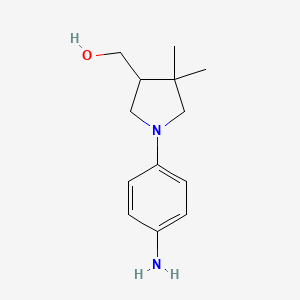
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1491027.png)